Lauryl stearate

Overview

Description

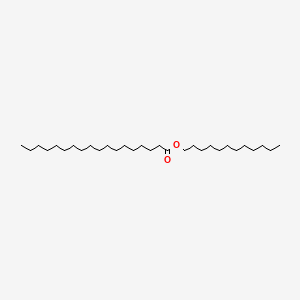

Lauryl stearate is a surfactant molecule with the empirical formula C30H60O2 and a molecular weight of 452.80 . It is composed of a lipophilic (apolar) part that retains fat and a hydrophilic (polar) part that is miscible with water . The lipophilic portion consists of one or more aliphatic, straight or branched or aromatic or even alkylaromatic hydro- or fluorocarbon chains .

Synthesis Analysis

While specific synthesis methods for Lauryl stearate were not found in the search results, it’s known that surfactants like Lauryl stearate can be synthesized through various chemical reactions. For instance, amine oxides can be prepared by reacting the phenylalkane with chlorosulfonic acid in 1,2-dichloroethane .Molecular Structure Analysis

Lauryl stearate contains a total of 91 bonds; 31 non-H bonds, 1 multiple bond, 28 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . The molecule is amphiphilic, having both hydrophilic and lipophilic parts .Physical And Chemical Properties Analysis

Lauryl stearate appears as a white to almost white powder or crystal . It has a boiling point of 484.9 ℃ at 760 mmHg and a melting point of 41°C . Its density is 0.858 g/cm^3 . The solubility of Lauryl stearate in water is 3.259e-009 mg/L at 25 °C .Scientific Research Applications

- Lauryl stearate acts as an emulsifier, helping to mix immiscible substances like oil and water. It stabilizes emulsions (e.g., creams, lotions, and food products) by reducing interfacial tension between the phases .

- Lauryl stearate is commonly used in cosmetics, including creams, shampoos, and conditioners. It enhances product texture, provides a smooth feel, and improves spreadability .

- High-performance liquid chromatography (HPLC) methods utilize surfactants for separation. Lauryl stearate may play a role in optimizing HPLC columns for analyzing anionic, nonionic, cationic, and amphoteric surfactants .

- Due to its hydrophobic nature, Lauryl stearate is used as a lubricant and mold release agent in plastics, rubber, and other manufacturing processes. It prevents sticking and facilitates demolding .

- Lauryl stearate finds application in textile processing. It aids in dye dispersion, improves fabric softness, and enhances dye uptake during dyeing processes .

- Toxicological studies have evaluated Lauryl stearate. For instance, topical application of formulations containing Lauryl stearate in rabbits led to skin effects such as erythema, edema, drying, and cracking .

Emulsification and Stabilization

Cosmetics and Personal Care Products

Surfactant in HPLC Analysis

Lubricants and Mold Release Agents

Textile Industry

Toxicology and Safety Assessment

Mechanism of Action

Target of Action

Lauryl stearate, also known as Dodecyl stearate, is a type of surfactant molecule . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid . The primary targets of lauryl stearate are the lipid components of cell membranes .

Mode of Action

Lauryl stearate interacts with its targets by penetrating into the intercellular regions of the stratum corneum, increasing the fluidity and solubilizing lipid components . It also binds to keratin filaments, causing a disruption within corneocytes . This interaction results in changes in the cell membrane’s structure and function, affecting the cell’s behavior and interactions .

Biochemical Pathways

It is known that surfactants like lauryl stearate can affect various biochemical processes, including membrane permeabilization and dissolution, inclusion body solubilization, and membrane protein solubilization . These effects can lead to changes in cell signaling and other downstream effects .

Pharmacokinetics

As a surfactant, it is known to have good solubility in water due to its amphiphilic nature . This property can impact its bioavailability, as it can easily be absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of lauryl stearate’s action primarily involve changes in cell membrane structure and function . By interacting with lipid components and keratin filaments, lauryl stearate can disrupt cell membranes, potentially affecting cell signaling and other cellular processes .

Action Environment

The action, efficacy, and stability of lauryl stearate can be influenced by various environmental factors. For instance, the pH of the solution can affect the behavior of surfactants . Additionally, the presence of other substances, such as other surfactants or solvents, can also influence the action of lauryl stearate .

Safety and Hazards

Future Directions

While specific future directions for Lauryl stearate were not found in the search results, it’s worth noting that surfactants in general are gaining prominence over conventional petroleum-based lubricants due to environmental concerns and the depletion of oil reserves . This trend is observed in almost all sectors relying on these products, regardless of their applications .

properties

IUPAC Name |

dodecyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h3-29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTVEUGOGWTHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063765, DTXSID201022413 | |

| Record name | Octadecanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecanoic acid, C12-18-alkyl esters | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lauryl stearate | |

CAS RN |

5303-25-3, 68412-12-4, 68201-20-7 | |

| Record name | Dodecyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5303-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005303253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, C12-14-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecanoic acid, C12-18-alkyl esters | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecanoic acid, C12-14-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9A08VM57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

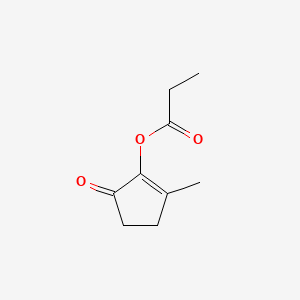

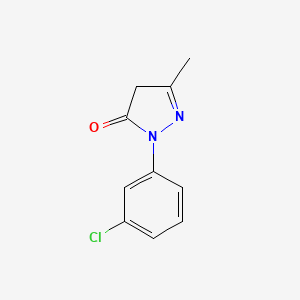

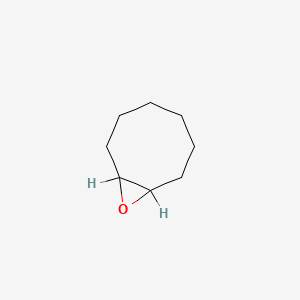

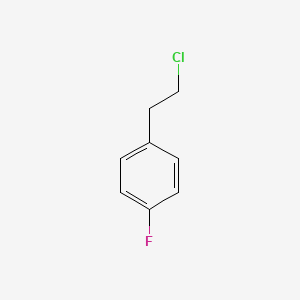

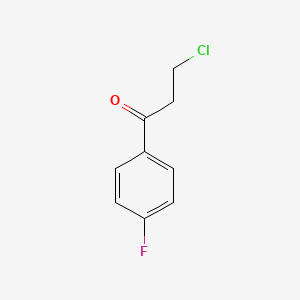

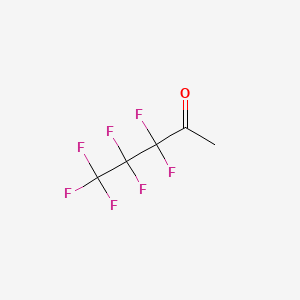

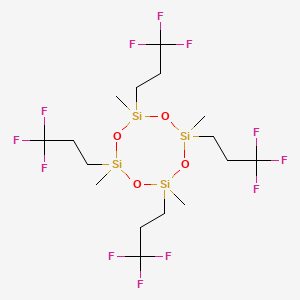

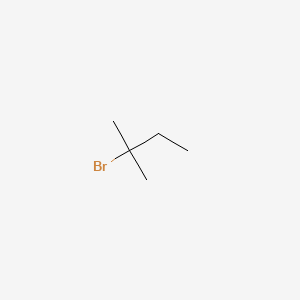

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Dodecyl Stearate?

A1: Dodecyl Stearate finds applications in various industries. One notable use is as an additive in the production of impact-resistant PVC water pipes. Its inclusion, typically in the range of 0.1-20.0 wt.% of the PVC resin, helps improve productivity, tensile strength, and shock resistance by preventing carbonization on the mold during manufacturing. []

Q2: Can Dodecyl Stearate be synthesized catalytically, and what advantages does this offer?

A2: Yes, Dodecyl Stearate can be synthesized through an esterification reaction between stearic acid and dodecanol using a solid acid catalyst like SO42-/MoO3-TiO2-SiO2. [] This method offers several advantages over traditional synthesis routes, including:

- High Efficiency: The reaction proceeds with a high esterification ratio (up to 97.9%) under optimized conditions. []

- Catalyst Reusability: The solid acid catalyst can be used multiple times, reducing waste and production costs. []

Q3: Are there alternative methods for Dodecyl Stearate synthesis using biocatalysts?

A3: Yes, research demonstrates the successful enzymatic production of Dodecyl Stearate through esterification using lipase immobilized on functionalized rice husk silica as a biocatalyst. [] This method utilizes Thermomyces lanuginosus lipase (TLL) immobilized on silica particles functionalized with triethoxy(octyl)silane. This approach offers benefits such as:

- High Conversion Rates: The immobilized enzyme exhibits high catalytic activity, achieving acid conversion rates exceeding 90%. []

- Biocatalyst Reusability: The immobilized TLL retains significant activity even after multiple reaction cycles, highlighting its reusability potential. []

Q4: How does the structure of Dodecyl Stearate contribute to its surface-active properties?

A4: Dodecyl Stearate, a sucrose ester, exhibits surface activity due to its amphiphilic structure. [] It possesses both hydrophilic (water-loving) and hydrophobic (water-repelling) components:

Q5: Is there any information available about the potential toxicity of Dodecyl Stearate or related compounds?

A5: While this specific set of research papers doesn't delve into the detailed toxicological profile of Dodecyl Stearate, a study focusing on related fatty alcohols and aldehydes provides some insights into potential toxicity. [] The research indicates that certain fatty alcohols (C10-C14), including lauryl alcohol (C12), can induce nutritional encephalomalacia in chicks. [] This condition is preventable with dietary supplementation of dl-β-tocopheryl acetate, suggesting an interplay with Vitamin E levels. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.